molecular formula C22H26N4O4 B6108429 N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B6108429
M. Wt: 410.5 g/mol
InChI Key: RNIKOYIMFHBPJW-UHFFFAOYSA-N
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Description

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, methoxy groups, and a piperazine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-cyano-4,5-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is acylated with 2-(4-(2-methoxyphenyl)-1-piperazinyl)acetyl chloride under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways. The cyano and methoxy groups may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-[4-(2-CHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE
  • N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the aromatic rings. These variations can significantly impact the compound’s chemical reactivity and biological activity.
  • Uniqueness: N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-28-19-7-5-4-6-18(19)26-10-8-25(9-11-26)15-22(27)24-17-13-21(30-3)20(29-2)12-16(17)14-23/h4-7,12-13H,8-11,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIKOYIMFHBPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3C#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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